

Application Notes: High-Sensitivity Immunoassays Using Luminol-Based Chemiluminescent ELISA

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Compound of Interest

Compound Name: *Luminol sodium salt*

Cat. No.: *B8817069*

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Introduction

Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of biological research and diagnostic applications. For the detection of low-abundance analytes, high-sensitivity methods are crucial. Chemiluminescent ELISAs, particularly those utilizing luminol-based substrates for horseradish peroxidase (HRP), offer a superior alternative to traditional colorimetric assays. The enzymatic reaction of HRP with a luminol-based substrate in the presence of an oxidant generates a sustained light signal, enabling detection sensitivity down to the picogram or even femtogram level.[1] This enhanced sensitivity, coupled with a wide dynamic range, makes luminol-based ELISAs ideal for demanding applications in drug development, biomarker discovery, and clinical diagnostics.[2][3]

The core of this technology lies in the chemiluminescent reaction where HRP catalyzes the oxidation of luminol, often in the presence of enhancers, leading to the emission of light at approximately 425 nm.[1][4][5] This light output can be precisely measured with a luminometer, providing a quantitative measure of the analyte of interest.

Principle of Luminol-Based Chemiluminescent ELISA

In a typical sandwich ELISA format, a capture antibody immobilized on a 96-well plate binds the target antigen from the sample. A second, detection antibody, which is conjugated to HRP, binds to a different epitope on the antigen, forming a "sandwich". After washing away unbound reagents, a working solution containing **luminol sodium salt**, an oxidizing agent (like hydrogen peroxide or a stable peroxide buffer), and enhancers is added.[6][7] The HRP enzyme on the detection antibody catalyzes the oxidation of luminol, resulting in the emission of light. The intensity of this light is directly proportional to the amount of HRP, and thus the amount of target antigen present in the sample.

Advantages of Luminol-Based Detection

- **High Sensitivity:** Capable of detecting proteins at picogram or femtogram levels, which is often 10 to 100 times more sensitive than colorimetric methods.[8]
- **Wide Dynamic Range:** The chemiluminescent signal can span several orders of magnitude, allowing for the accurate quantification of both low and high concentrations of the analyte in a single assay plate.[2]
- **Rapid Signal Generation:** The light-emitting reaction is typically fast, with stable signals often achieved within minutes.[4][9]
- **Low Background:** With proper blocking and washing, chemiluminescent assays can exhibit very low background noise, leading to high signal-to-noise ratios.

Quantitative Performance Data

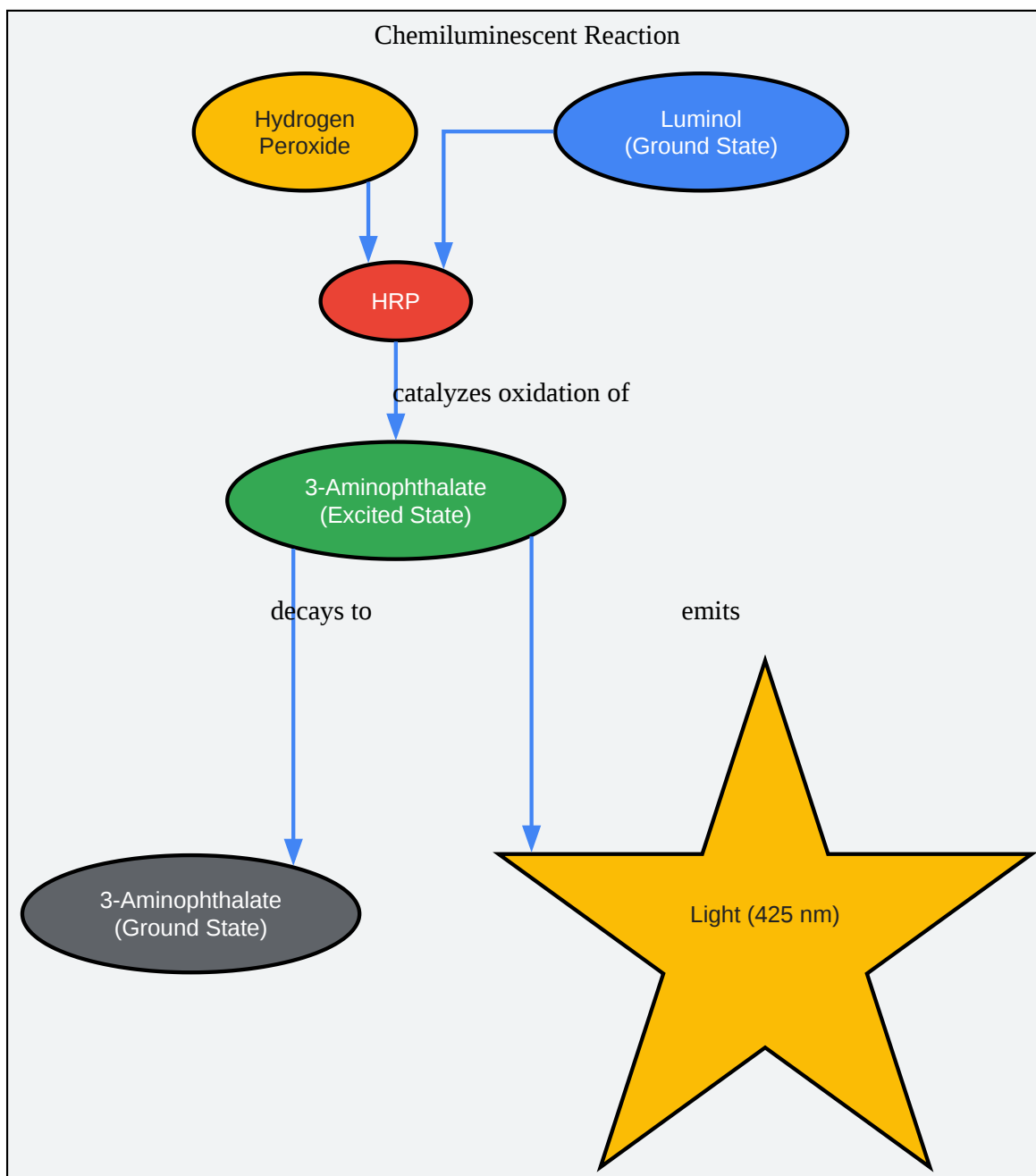
The choice of substrate can significantly impact assay performance. Below is a summary of typical performance characteristics of luminol-based chemiluminescent substrates compared to a standard colorimetric substrate (TMB).

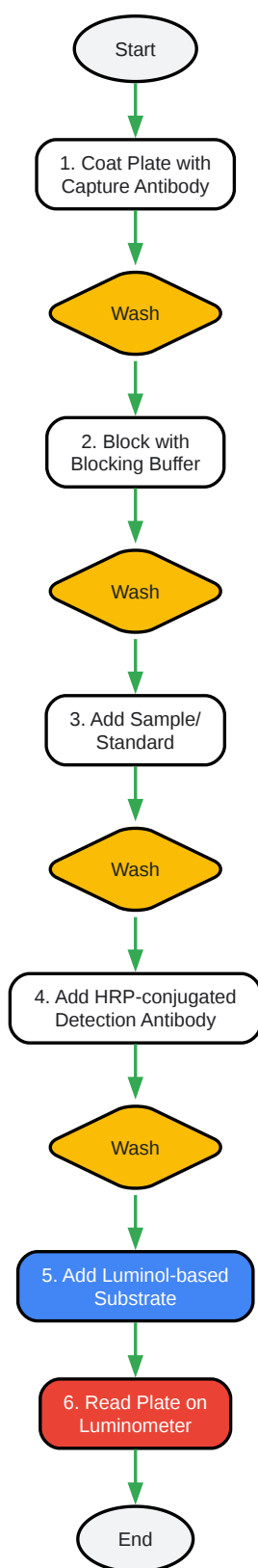
Parameter	Luminol-Based Substrate	TMB (Colorimetric)
Limit of Detection	~0.1 - 10 pg/mL	~10 - 100 pg/mL
Dynamic Range	4-5 logs	2-3 logs
Signal Duration	1-4 hours (glow-type)	Stable endpoint
Time to Result	5-15 minutes	15-30 minutes
Instrumentation	Luminometer	Absorbance Plate Reader

Note: Performance characteristics are dependent on the specific assay, reagents, and protocol optimization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key processes in a luminol-based chemiluminescent ELISA.





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